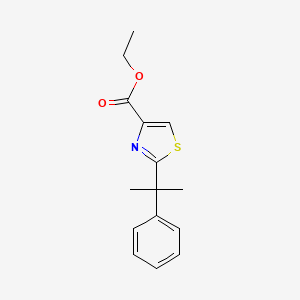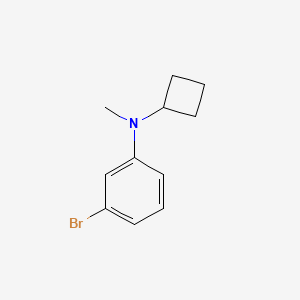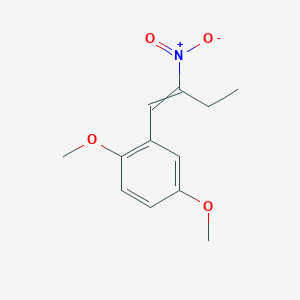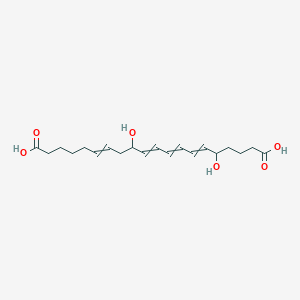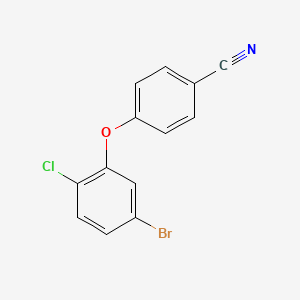
4-(5-Bromo-2-chlorophenoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrClNO It is a derivative of benzonitrile, featuring a bromine and chlorine atom substituted on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chlorophenoxy)benzonitrile typically involves a multi-step process. One common method starts with the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution to form 4-bromo-2-chlorobenzonitrile . This intermediate is then reacted with phenol derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-chlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-(5-Bromo-2-chlorophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: A simpler analogue with only a bromine atom substituted on the benzonitrile ring.
2-Chloro-4-bromobenzonitrile: Another similar compound with both chlorine and bromine atoms substituted on the benzonitrile ring.
Uniqueness
4-(5-Bromo-2-chlorophenoxy)benzonitrile is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H7BrClNO |
|---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
4-(5-bromo-2-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7BrClNO/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |
InChI Key |
PLOHUIAQHQNUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)

![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)

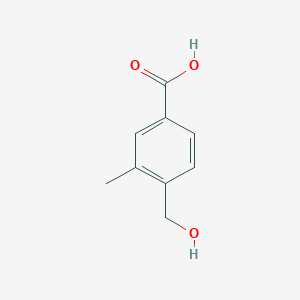
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)

